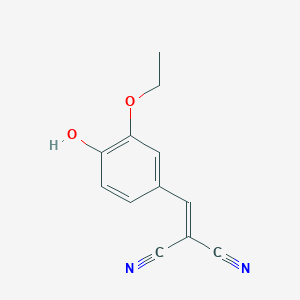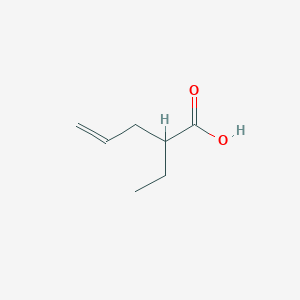
2H-Pyran, 3,4-dihydro-2-phenyl-
Overview
Description
2H-Pyran, 3,4-dihydro-2-phenyl-:
Preparation Methods
Synthetic Routes and Reaction Conditions:
Olefin Metathesis/Double Bond Migration: This method involves the use of allyl ethers and is catalyzed by first and second-generation Grubbs’ catalysts.
Molecular Iodine Catalysis: This method offers a practical and mild synthesis of substituted pyrans and furans under solvent-free conditions at ambient temperature and atmosphere.
Titanocene-Catalyzed Reductive Domino Reaction: This method starts from trifluoromethyl-substituted alkenes and epoxides to produce diverse 6-fluoro-3,4-dihydro-2H-pyrans.
Industrial Production Methods: The industrial production of 2H-Pyran, 3,4-dihydro-2-phenyl- typically involves large-scale synthesis using the above-mentioned methods, optimized for higher yields and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2H-Pyran, 3,4-dihydro-2-phenyl- can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into more saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Saturated derivatives like tetrahydropyrans.
Substitution: Substituted pyrans with different functional groups.
Scientific Research Applications
Chemistry: 2H-Pyran, 3,4-dihydro-2-phenyl- is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is involved in the protection of various reactive functional groups .
Biology and Medicine: In biological and medicinal research, this compound is studied for its potential pharmacological properties. It is used in the synthesis of bioactive molecules and drug candidates.
Industry: In the industrial sector, 2H-Pyran, 3,4-dihydro-2-phenyl- finds applications in the production of polymers and as a solvent in various chemical processes .
Mechanism of Action
The mechanism by which 2H-Pyran, 3,4-dihydro-2-phenyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 2,3-Dihydro-4H-pyran
- 3,4-Dihydro-2H-pyran
- 5,6-Dihydro-4H-pyran
Uniqueness: 2H-Pyran, 3,4-dihydro-2-phenyl- is unique due to the presence of the phenyl group, which imparts distinct chemical properties and reactivity compared to other dihydropyrans.
Properties
IUPAC Name |
2-phenyl-3,4-dihydro-2H-pyran | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h1-3,5-7,9,11H,4,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBICAVJSPSLHFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60483673 | |
| Record name | 2H-Pyran, 3,4-dihydro-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60483673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16015-12-6 | |
| Record name | 2H-Pyran, 3,4-dihydro-2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60483673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


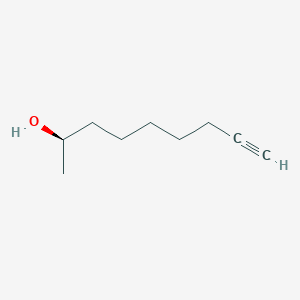
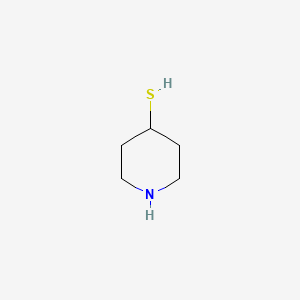
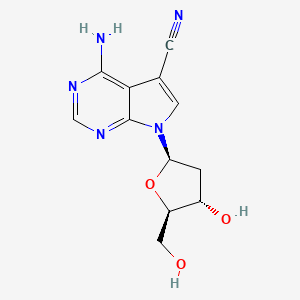

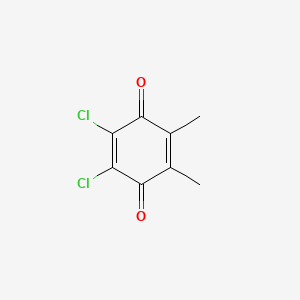

![N,N'-[Oxydi(4,1-phenylene)]bis(1,1,1-trimethylsilanamine)](/img/structure/B3048115.png)

